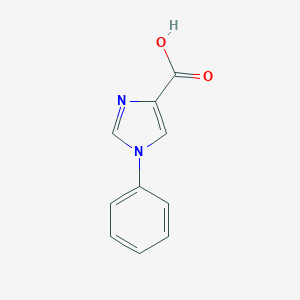

1-Phenyl-1H-imidazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)9-6-12(7-11-9)8-4-2-1-3-5-8/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYLAWFMMVZTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634212 | |

| Record name | 1-Phenyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18075-64-4 | |

| Record name | 1-Phenyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Phenyl-1H-imidazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for 1-Phenyl-1H-imidazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The described methodology is a two-step process commencing with the synthesis of an ester precursor, ethyl 1-phenyl-1H-imidazole-4-carboxylate, followed by its hydrolysis to the target carboxylic acid. This guide provides detailed experimental protocols and a summary of relevant data.

I. Synthesis Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step reaction sequence. The initial step involves the cyclocondensation of aniline with a suitable β-ketoester, such as ethyl 2-(ethoxymethylene)-3-oxobutanoate, to form the ethyl ester of the target molecule. The subsequent step is the hydrolysis of the ester group to yield the final carboxylic acid.

Figure 1: Proposed two-step synthesis pathway for this compound.

II. Experimental Protocols

Step 1: Synthesis of Ethyl 1-phenyl-1H-imidazole-4-carboxylate

This procedure is based on the general principles of imidazole synthesis from β-ketoesters and anilines.

Materials:

-

Aniline

-

Ethyl 2-(ethoxymethylene)-3-oxobutanoate

-

Formamide (or another suitable source for the C2 carbon of the imidazole ring)

-

Acetic acid (catalyst)

-

Ethanol (solvent)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (1.0 eq) and ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) in a suitable solvent such as ethanol.

-

Add a catalytic amount of a weak acid, such as acetic acid.

-

Add formamide (excess, e.g., 5-10 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 1-phenyl-1H-imidazole-4-carboxylate.

Step 2: Hydrolysis of Ethyl 1-phenyl-1H-imidazole-4-carboxylate to this compound

This protocol is adapted from a general procedure for the hydrolysis of imidazole esters.[1]

Materials:

-

Ethyl 1-phenyl-1H-imidazole-4-carboxylate

-

Potassium hydroxide (KOH)

-

Water

-

Sulfuric acid (H₂SO₄) solution (e.g., 1 M)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve ethyl 1-phenyl-1H-imidazole-4-carboxylate in an aqueous solution of potassium hydroxide (e.g., 10-20% w/v). The mass ratio of the ester to the potassium hydroxide solution can be approximately 1:2.2.[1]

-

Stir the reaction mixture at a slightly elevated temperature (e.g., 30 °C) and monitor the reaction by TLC until the starting material is consumed.[1]

-

Cool the reaction mixture in an ice bath.

-

Slowly add sulfuric acid solution to the cooled mixture to adjust the pH to approximately 1-2, which will cause the carboxylic acid to precipitate.[1]

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound.

III. Data Presentation

The following table summarizes the expected inputs and outputs for the synthesis of this compound. Please note that the yields are estimates based on similar reactions and may vary depending on the specific reaction conditions.

| Step | Reactants | Product | Solvent(s) | Catalyst/Reagent | Temperature (°C) | Typical Yield (%) |

| 1 | Aniline, Ethyl 2-(ethoxymethylene)-3-oxobutanoate, Formamide | Ethyl 1-phenyl-1H-imidazole-4-carboxylate | Ethanol | Acetic Acid | Reflux | 60-80 |

| 2 | Ethyl 1-phenyl-1H-imidazole-4-carboxylate, Potassium Hydroxide | This compound | Water | Sulfuric Acid (workup) | 30 | 85-95 |

IV. Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.

Figure 2: Detailed experimental workflow for the synthesis of this compound.

References

In-Depth Technical Guide: Physicochemical Properties of 1-Phenyl-1H-imidazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-Phenyl-1H-imidazole-4-carboxylic acid (CAS No: 18075-64-4). The information compiled herein is intended to support research, discovery, and development activities by providing essential data on the molecule's characteristics. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines predicted values, data from analogous structures, and standardized experimental protocols.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental assays.

Table 1: Summary of General Physicochemical Properties

| Property | Value / Description | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | [1][2] |

| Molecular Weight | 188.18 g/mol | [3] |

| CAS Number | 18075-64-4 | [1][4] |

| Appearance | White to off-white solid (presumed) | [5] |

| Melting Point | Data not available. | [1] |

| Boiling Point | 424.516 °C at 760 mmHg (Predicted) | [1] |

| pKa | Data not available. The molecule possesses both a weakly acidic carboxylic acid group (expected pKa ~3-5) and a weakly basic imidazole ring. | [6][7] |

| logP (Octanol/Water) | ~1.5 (Predicted XlogP) | [2] |

| Solubility | No quantitative data available. Expected to be slightly soluble in water and more soluble in dilute acidic or basic solutions and polar organic solvents. | [5] |

Spectroscopic Data Profile

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts are estimations based on the functional groups present. The carboxylic acid proton is expected to be a broad singlet at a high chemical shift, while the aromatic and imidazole protons will appear in their characteristic regions.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | ~12.0 - 13.0 | Broad Singlet | Carboxylic acid proton (-COOH).[8] |

| ~7.4 - 8.0 | Multiplet | Phenyl and imidazole ring protons. | |

| ¹³C NMR | ~165 - 175 | Singlet | Carboxylic acid carbon (-C OOH).[8] |

| ~115 - 140 | Multiple Singlets | Phenyl and imidazole ring carbons. |

Table 3: Characteristic Infrared (IR) Absorption Bands

The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid and the aromatic rings.

| Functional Group | Absorption Range (cm⁻¹) | Intensity / Shape |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium, Sharp |

| C=O Stretch (Carboxylic Acid) | 1710 - 1760 | Strong, Sharp |

| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Medium to Weak |

| C-N Stretch (Imidazole Ring) | 1300 - 1400 | Medium |

Source: Based on general principles for carboxylic acids and aromatic compounds.[8][9]

Table 4: Predicted High-Resolution Mass Spectrometry (MS) Data

Mass spectrometry provides information on the molecule's mass and fragmentation pattern. The following are predicted exact masses for common adducts.

| Adduct | Predicted m/z |

| [M+H]⁺ | 189.0659 |

| [M+Na]⁺ | 211.0478 |

| [M-H]⁻ | 187.0513 |

Source: Predicted values from PubChem.[2]

Experimental Protocols

The following section details standardized methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. The capillary method is most common.

-

Sample Preparation: A small amount of the dry, crystalline solid is finely crushed into a powder. The powder is packed into a capillary tube to a height of 2-4 mm.[10]

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.

-

Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid. A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[11]

Solubility Determination

Solubility is assessed in a variety of solvents to understand the compound's polarity and ionization state.

-

Solvent Selection: A standard panel of solvents is used: water, 5% HCl, 5% NaOH, 5% NaHCO₃, and an organic solvent like diethyl ether or dichloromethane.

-

Procedure: Approximately 10-20 mg of the compound is placed in a test tube. 1 mL of the solvent is added incrementally with vigorous shaking.

-

Classification:

-

Soluble in water: Indicates the presence of polar functional groups. The pH of the aqueous solution should be tested with litmus paper.[6]

-

Insoluble in water, soluble in 5% NaOH: Suggests an acidic functional group, such as the carboxylic acid.

-

Soluble in 5% NaHCO₃: Indicates a relatively strong acid, typically a carboxylic acid.

-

Insoluble in water, soluble in 5% HCl: Suggests a basic functional group, such as the imidazole nitrogen.[6]

-

logP Determination (Shake-Flask Method)

The partition coefficient (logP) measures the lipophilicity of a compound.

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) are mixed and allowed to saturate each other for 24 hours.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one it is more soluble in). The two phases are then combined in a separatory funnel and shaken vigorously to allow the compound to partition between the layers.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient P is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[9][12]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR):

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment). A typical concentration is 5-10 mg/mL.

-

Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: For a solid sample, a KBr pellet is prepared by mixing a small amount of the compound (1-2 mg) with dry potassium bromide (100-200 mg) and pressing the mixture into a transparent disk. Alternatively, the Attenuated Total Reflectance (ATR) method can be used by placing the solid sample directly on the ATR crystal.[13]

-

Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: The compound is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, capable of producing protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions.

-

Analysis: The sample is introduced into the mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the accurate mass-to-charge (m/z) ratio.

-

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound such as this compound.

Caption: Workflow for Physicochemical Characterization.

Biological Context and Signaling Pathways

Currently, there is no specific information in the reviewed literature linking this compound to a particular biological signaling pathway. However, the imidazole scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous drugs and bioactive molecules. Its derivatives are known to interact with a wide range of biological targets. Further research would be required to elucidate any specific biological activity for this compound.

References

- 1. americanelements.com [americanelements.com]

- 2. PubChemLite - this compound hydrochloride (C10H8N2O2) [pubchemlite.lcsb.uni.lu]

- 3. 4-phenyl-1H-imidazole-5-carboxylic acid | C10H8N2O2 | CID 604737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 18075-64-4|this compound|BLD Pharm [bldpharm.com]

- 5. 1H-Imidazole-4-Carboxylic Acid | Properties, Uses, Safety, Supplier Information – Buy High Purity Imidazole-4-Carboxylic Acid China [chemheterocycles.com]

- 6. Showing Compound 4-imidazoleacetate (FDB030508) - FooDB [foodb.ca]

- 7. Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Syntheses and pKa determination of 1-(o-hydroxyphenyl)imidazole carboxylic esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. 1H-Imidazole-4-carboxylic acid(1072-84-0) 1H NMR [m.chemicalbook.com]

- 12. 1H-Imidazole, 1-phenyl- [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Phenyl-1H-imidazole-4-carboxylic Acid (CAS: 18075-64-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Phenyl-1H-imidazole-4-carboxylic acid, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and biological relevance, offering a valuable resource for researchers in the field.

Core Chemical and Physical Properties

This compound is a stable, solid organic compound. Its structural framework, featuring both a phenyl group and a carboxylic acid moiety attached to an imidazole ring, makes it a valuable precursor for the synthesis of more complex molecules.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 18075-64-4 | [1] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1] |

| Molecular Weight | 188.18 g/mol | [1] |

| Appearance | Solid | N/A |

| Predicted Boiling Point | 424.5 °C at 760 mmHg | N/A |

| Predicted Density | 1.284 g/cm³ | N/A |

| Predicted Flash Point | 210.5 °C | N/A |

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in publicly available literature. However, a general and widely applicable method for the synthesis of imidazole-4-carboxylic acids involves a two-step process: the formation of the corresponding ethyl ester followed by its hydrolysis.

A plausible synthetic pathway is outlined below. This approach is based on established methodologies for the synthesis of related imidazole derivatives.[2][3]

Caption: General synthetic workflow for this compound.

Experimental Protocol: A General Approach

The following protocol is a generalized procedure based on the synthesis of similar imidazole carboxylic acids and should be optimized for specific laboratory conditions.

Step 1: Synthesis of Ethyl 1-phenyl-1H-imidazole-4-carboxylate

The formation of the imidazole ring can be achieved through various multi-component reactions. One common approach is the reaction of an aniline derivative with an appropriate isocyanoacetate. For instance, the reaction of aniline with ethyl isocyanoacetate in the presence of a suitable coupling agent and base would yield the desired ethyl ester intermediate.[2] Microwave-assisted synthesis has also been reported to be an efficient method for generating imidazole carboxylates.[4]

Step 2: Hydrolysis of Ethyl 1-phenyl-1H-imidazole-4-carboxylate

The conversion of the ethyl ester to the final carboxylic acid is typically achieved through base-catalyzed hydrolysis.[5]

-

Materials:

-

Ethyl 1-phenyl-1H-imidazole-4-carboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or other suitable solvent

-

Water

-

Hydrochloric acid (HCl) for acidification

-

-

Procedure:

-

Dissolve the ethyl ester in a mixture of ethanol and water.

-

Add an aqueous solution of NaOH or KOH (typically 1-2 molar equivalents).

-

Heat the reaction mixture to reflux and monitor the progress by a suitable analytical technique such as Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with HCl to a pH where the carboxylic acid precipitates.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Biological and Pharmacological Context

While direct biological studies on this compound are limited, the broader class of imidazole derivatives is of significant interest in pharmacology due to its wide range of biological activities.[6] The imidazole nucleus is a key structural motif in many pharmaceuticals.[7]

Potential as a Kinase Inhibitor Precursor: The planar imidazole core of this molecule makes it an attractive scaffold for the design of kinase inhibitors, as it can effectively interact with the active sites of these enzymes.[1] Kinase inhibitors are a major class of targeted cancer therapies.

General Activities of Related Imidazole Carboxylic Acids: Research on structurally similar compounds provides insights into the potential applications of this compound.

-

Antiplatelet Activity: Certain derivatives of imidazole-4-carboxylic acid have been identified as antiplatelet agents, with some compounds showing inhibitory activity in the low micromolar range against collagen-induced platelet aggregation.[8] These compounds have also been investigated for their effects on COX-1, ADP, and PAF receptors.[8]

-

Antiviral Activity: 1,5-diaryl-1H-imidazole-4-carboxylic acids, which share a similar core structure, have been synthesized and evaluated as inhibitors of the HIV-1 integrase-LEDGF/p75 interaction.[2]

-

Antimicrobial and Other Activities: The imidazole ring is a constituent of numerous natural products and synthetic compounds with a broad spectrum of activities, including antifungal, anti-inflammatory, analgesic, and anticancer properties.[6]

The logical progression from a versatile building block like this compound to a potential drug candidate is illustrated in the following diagram.

Caption: Drug discovery pathway starting from a core scaffold.

Conclusion and Future Directions

This compound is a chemical entity with considerable promise for applications in medicinal chemistry, particularly as a scaffold for the development of novel therapeutic agents. While specific biological data for this compound is not yet widely published, the well-documented activities of related imidazole derivatives suggest that it is a valuable starting point for the synthesis of compound libraries for screening against various biological targets.

Future research should focus on the development and publication of a detailed and optimized synthesis protocol. Furthermore, the systematic biological evaluation of this compound and its derivatives against a range of targets, such as kinases and viral enzymes, is warranted to fully elucidate its therapeutic potential. The availability of this compound as a research chemical provides an excellent opportunity for its exploration in drug discovery programs.

References

- 1. This compound|RUO [benchchem.com]

- 2. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]

- 4. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]

- 8. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure of 1-Phenyl-1H-imidazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-Phenyl-1H-imidazole-4-carboxylic acid. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a central imidazole ring substituted with a phenyl group at the 1-position and a carboxylic acid group at the 4-position. This arrangement of functional groups imparts specific electronic and steric properties that are crucial for its chemical reactivity and biological activity.

Key Identifiers:

Spectroscopic Data

Table 1: Predicted Spectroscopic Data

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR | Signals corresponding to the protons on the imidazole and phenyl rings. |

| ¹³C NMR | Resonances for the carbon atoms of the imidazole and phenyl rings, as well as the carboxyl group. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-N and C=C stretching of the aromatic rings. |

| Mass Spectrometry | A predicted [M+H]⁺ peak at m/z 189.06586 and an [M-H]⁻ peak at m/z 187.05130 for the hydrochloride salt.[3] |

Note: The data presented above is predicted and should be confirmed with experimental analysis.

Structural Data

Detailed crystallographic data, including bond lengths and angles for this compound, are not currently available. Analysis of related crystal structures of other 1-phenyl-1H-imidazole derivatives suggests that the phenyl and imidazole rings are typically not coplanar.

Synthesis of this compound

A definitive, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in readily accessible literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of analogous imidazole-4-carboxylic acids. A common approach involves the hydrolysis of a corresponding ester precursor.

Proposed Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol is based on the synthesis of similar compounds, such as 2,5-Dimethyl-1-phenyl-1H-imidazole-4-carboxylic acid, which involves the hydrolysis of the corresponding ethyl ester.[4]

Step 1: Synthesis of Ethyl 1-Phenyl-1H-imidazole-4-carboxylate

This intermediate can be synthesized through various methods, including multi-component reactions or by the N-arylation of a pre-formed imidazole ester.

Step 2: Hydrolysis of Ethyl 1-Phenyl-1H-imidazole-4-carboxylate

-

Materials:

-

Ethyl 1-phenyl-1H-imidazole-4-carboxylate

-

Sodium hydroxide (NaOH) or another suitable base

-

Ethanol (or another suitable solvent)

-

Water

-

Hydrochloric acid (HCl) for acidification

-

-

Procedure:

-

Dissolve Ethyl 1-phenyl-1H-imidazole-4-carboxylate in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with hydrochloric acid to precipitate the carboxylic acid product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Potential Biological Activity and Signaling Pathways

While specific studies detailing the biological activity and signaling pathway modulation of this compound are limited, the broader class of imidazole derivatives is known to exhibit a wide range of pharmacological effects.

Derivatives of this compound have been investigated as potential inhibitors of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway and as modulators of Stearoyl-CoA Desaturase (SCD) activity.[5][6]

-

Nrf2 Pathway: The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Inhibition of this pathway can be a therapeutic strategy in certain cancers where Nrf2 is overactivated, contributing to chemoresistance.[5]

-

SCD Modulation: SCDs are enzymes involved in fatty acid metabolism, and their modulation has been explored for the treatment of various diseases, including neurological disorders.[6]

The potential involvement of this compound in these or other signaling pathways warrants further investigation to elucidate its specific mechanism of action and therapeutic potential.

Experimental Workflows

The following diagram outlines a general workflow for the synthesis, purification, and characterization of this compound.

Conclusion

This compound is a molecule of interest for medicinal chemistry and drug development due to the known biological activities of the imidazole scaffold. While detailed experimental data for this specific compound is sparse in publicly available resources, this guide provides a foundational understanding of its structure, a plausible synthetic route, and potential biological targets based on related compounds. Further experimental investigation is necessary to fully characterize its physicochemical properties and elucidate its specific roles in biological signaling pathways.

References

- 1. americanelements.com [americanelements.com]

- 2. 18075-64-4|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound hydrochloride (C10H8N2O2) [pubchemlite.lcsb.uni.lu]

- 4. Discovery of Novel Inhibitors of Uridine Diphosphate-N-Acetylenolpyruvylglucosamine Reductase (MurB) from Pseudomonas aeruginosa, an Opportunistic Infectious Agent Causing Death in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20160046616A1 - Nrf2 small molecule inhibitors for cancer therapy - Google Patents [patents.google.com]

- 6. US10973810B2 - Methods for the treatment of neurological disorders - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Phenyl-1H-imidazole-4-carboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-phenyl-1H-imidazole-4-carboxylic acid derivatives and their analogs, a class of compounds demonstrating significant potential in medicinal chemistry. This document outlines their synthesis, biological activities, and mechanisms of action, with a focus on their applications as enzyme inhibitors and antiplatelet agents. Detailed experimental protocols and visual representations of key pathways and workflows are provided to support further research and development in this area.

Core Concepts and Therapeutic Potential

This compound serves as a versatile scaffold in drug discovery. The imidazole ring is a common motif in biologically active molecules, and the phenyl and carboxylic acid moieties provide opportunities for a wide range of structural modifications to modulate pharmacokinetic and pharmacodynamic properties.[1] Derivatives of this core structure have shown promising activity against a variety of biological targets, indicating their potential for the development of novel therapeutics for a range of diseases.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs can be achieved through a multi-step process. A common strategy involves the initial synthesis of an ester intermediate, such as ethyl 1-phenyl-1H-imidazole-4-carboxylate, followed by hydrolysis to the corresponding carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 1,5-diaryl-1H-imidazole-4-carboxylates (Adaptable for 1-Phenyl Derivatives)

This protocol, adapted from a method for 1,5-diaryl derivatives, can be modified for the synthesis of the 1-phenyl analog by using the appropriate starting materials.[2]

Step 1: Synthesis of N-arylbenzamide

-

To a solution of an aniline derivative (e.g., aniline) and triethylamine in ethyl acetate, add a benzoyl chloride derivative dropwise at room temperature.

-

Stir the reaction mixture for 16 hours.

-

Upon completion, the resulting amide can be isolated and used in the next step without further purification.[2]

Step 2: Synthesis of N-arylbenzimidoyl chloride

-

Heat the N-arylbenzamide from the previous step under reflux with excess thionyl chloride for 8 hours.

-

The resulting imidoyl chloride is typically used in the subsequent step without further purification.[2]

Step 3: Cycloaddition to form Ethyl 1-phenyl-1H-imidazole-4-carboxylate

-

In a dry reaction vessel under an inert atmosphere (e.g., argon), dissolve ethyl isocyanoacetate and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dry tetrahydrofuran (THF).

-

Cool the mixture to -78°C.

-

Add the N-arylbenzimidoyl chloride synthesized in the previous step to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 48 hours.

-

Purify the resulting ethyl 1-phenyl-1H-imidazole-4-carboxylate by column chromatography.[2]

Experimental Protocol: Hydrolysis to this compound

-

Dissolve the ethyl 1-phenyl-1H-imidazole-4-carboxylate intermediate in a suitable solvent.

-

Add an aqueous solution of a strong base, such as potassium hydroxide.[3]

-

Stir the reaction mixture at a controlled temperature (e.g., 30°C).[3]

-

After the reaction is complete, acidify the mixture with a strong acid, such as sulfuric acid, to a pH of 1.[3]

-

The crude this compound will precipitate out of solution.

-

Collect the crude product by filtration and purify by recrystallization.[3]

Synthesis workflow for this compound.

Biological Activities and Mechanisms of Action

Derivatives of this compound have been investigated for a range of biological activities, with notable success in the areas of enzyme inhibition and antiplatelet effects.

Enzyme Inhibition

Certain this compound derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme involved in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine.

Materials:

-

Xanthine oxidase

-

Xanthine (substrate)

-

Test compounds (this compound derivatives)

-

Allopurinol (positive control)

-

Phosphate buffer (pH 7.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine oxidase in phosphate buffer.

-

Prepare a stock solution of xanthine in phosphate buffer.

-

Prepare stock solutions of test compounds and allopurinol in a suitable solvent (e.g., DMSO).

-

-

Assay Setup (in a 96-well plate):

-

Blank: Buffer and solvent.

-

Control: Buffer, xanthine oxidase, and solvent.

-

Test: Buffer, xanthine oxidase, and test compound at various concentrations.

-

Positive Control: Buffer, xanthine oxidase, and allopurinol at various concentrations.

-

-

Incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add the xanthine solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 295 nm at timed intervals.

-

Data Analysis:

-

Calculate the rate of uric acid formation.

-

Determine the percentage of inhibition for each compound concentration.

-

Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Workflow for the in vitro xanthine oxidase inhibition assay.

Signaling Pathway: Purine Metabolism and Xanthine Oxidase Inhibition

Inhibition of the purine catabolism pathway by xanthine oxidase inhibitors.

Antiplatelet Activity

Derivatives of 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid have been identified as antiplatelet agents. Their mechanism of action involves antagonism of various platelet receptors, including those for ADP, adrenaline, and platelet-activating factor (PAF), as well as inhibition of cyclooxygenase-1 (COX-1).

Experimental Protocol: Antiplatelet Aggregation Assay (Born Test)

This light transmission aggregometry (LTA) method measures platelet aggregation in platelet-rich plasma (PRP).

Materials:

-

Freshly drawn human blood

-

Anticoagulant (e.g., sodium citrate)

-

Platelet aggregation inducers (e.g., ADP, collagen, PAF)

-

Test compounds

-

Platelet aggregometer

Procedure:

-

PRP Preparation:

-

Collect whole blood in tubes containing an anticoagulant.

-

Centrifuge the blood at a low speed to separate the PRP.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed.

-

-

Assay:

-

Place a sample of PRP in the aggregometer cuvette and calibrate the instrument using PRP (0% aggregation) and PPP (100% aggregation).

-

Add the test compound or vehicle to the PRP and incubate.

-

Add a platelet aggregation inducer to initiate aggregation.

-

Record the change in light transmission over time.

-

-

Data Analysis:

-

Determine the percentage of aggregation.

-

Calculate the IC50 value for each test compound against each inducer.

-

Signaling Pathways in Platelet Aggregation

The antiplatelet effects of this compound derivatives can be attributed to their interference with multiple signaling pathways that lead to platelet activation and aggregation.

Inhibition of multiple signaling pathways in platelet aggregation.

Data Summary

The following table summarizes the reported biological activities of selected this compound derivatives and related analogs.

| Compound ID | Target | Assay | IC50 | Reference |

| Ie | Xanthine Oxidoreductase | In vitro enzyme assay | 8.0 nM | [4] |

| IVa | Xanthine Oxidoreductase | In vitro enzyme assay | 7.2 nM | [4] |

| Febuxostat | Xanthine Oxidoreductase | In vitro enzyme assay | 7.0 nM | [4] |

Conclusion

This compound derivatives represent a promising class of compounds with diverse biological activities. Their potential as enzyme inhibitors and antiplatelet agents warrants further investigation. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for researchers to explore the structure-activity relationships of these compounds and to develop novel therapeutic agents. The visualization of the relevant signaling pathways offers a deeper understanding of their mechanisms of action, which is crucial for rational drug design and optimization. Continued research in this area is likely to yield new and effective treatments for a variety of diseases.

References

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 1-Phenyl-1H-imidazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Phenyl-1H-imidazole-4-carboxylic acid, a compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these characterization techniques.

Core Spectroscopic Data

The structural and electronic properties of this compound have been elucidated through various spectroscopic methods. The data presented herein has been compiled from peer-reviewed literature and established chemical databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The ¹H and ¹³C NMR spectra were acquired in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.06 | s | 1H | Carboxylic acid proton (-COOH) |

| 8.11–7.92 | m | 2H | Imidazole ring protons |

| 7.40–7.21 | m | 5H | Phenyl ring protons |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 166.84 | Carboxylic acid carbon (-COOH) |

| 166.37 | Imidazole ring carbon |

| 164.38 | Imidazole ring carbon |

| 132.59 | Phenyl ring carbon (ipso) |

| 129.8 - 128.5 | Phenyl ring carbons (ortho, meta, para) |

| 116.14 | Imidazole ring carbon |

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 3150-3000 | Medium | C-H stretch | Aromatic & Imidazole |

| 1720-1680 | Strong | C=O stretch | Carboxylic Acid |

| 1610-1580 | Medium-Strong | C=C stretch | Aromatic Ring |

| 1550-1450 | Medium-Strong | C=N stretch | Imidazole Ring |

| 1440-1395 | Medium | O-H bend | Carboxylic Acid |

| 1320-1210 | Strong | C-O stretch | Carboxylic Acid |

| 770-730 & 710-690 | Strong | C-H out-of-plane bend | Monosubstituted Phenyl |

Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the compound. Predicted data for the protonated molecule and other common adducts are available.

Table 4: Predicted Mass Spectrometry Data for this compound (C₁₀H₈N₂O₂)[1]

| Adduct | Calculated m/z |

| [M+H]⁺ | 189.0659 |

| [M+Na]⁺ | 211.0478 |

| [M-H]⁻ | 187.0513 |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Instrumentation: A Bruker MR-500 spectrometer operating at 500 MHz for ¹H NMR and 126 MHz for ¹³C NMR.[2]

Sample Preparation: The sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard.

Data Acquisition:

-

¹H and ¹³C NMR spectra were recorded at room temperature.

-

Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

-

The solvent resonance of DMSO-d₆ was used as a secondary internal reference (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically equipped with a KBr beam splitter and a DTGS detector.

Sample Preparation: The solid sample would be prepared using either the KBr pellet method or as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr pellet method, a small amount of the finely ground sample is mixed with dry potassium bromide powder and pressed into a transparent disk.

Data Acquisition:

-

The spectrum would be recorded over the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

-

Data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry

Instrumentation: An electrospray ionization (ESI) mass spectrometer.

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (typically in the µg/mL range). The solution may be infused directly into the ion source or introduced via a liquid chromatography system.

Data Acquisition:

-

The ESI source is operated in either positive or negative ion mode to detect protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, respectively.

-

The mass analyzer is scanned over a relevant mass-to-charge (m/z) range to detect the molecular ion and any fragment ions.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and relationships relevant to the analysis of this compound.

References

In-Depth Technical Guide: The Crystal Structure of 1-Phenyl-1H-imidazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1-Phenyl-1H-imidazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document details the crystallographic data, experimental protocols for its synthesis and crystal growth, and a workflow for its structural determination.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data are archived in the Cambridge Structural Database (CSD) under the deposition code IKAWAT . The structure was first reported by Zheng, Z., Geng, W.-Q., and Wu, J. in 2011.

Crystal Data and Structure Refinement

The following table summarizes the key crystal data and structure refinement parameters for this compound.

| Parameter | Value |

| Empirical formula | C₁₀H₈N₂O₂ |

| Formula weight | 188.19 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 11.334(2) Å |

| b | 5.5890(11) Å |

| c | 13.911(3) Å |

| α | 90° |

| β | 99.16(3)° |

| γ | 90° |

| Volume | 870.3(3) ų |

| Z | 4 |

| Calculated density | 1.436 Mg/m³ |

| Absorption coefficient | 0.103 mm⁻¹ |

| F(000) | 392 |

| Data collection | |

| Crystal size | 0.20 x 0.15 x 0.10 mm |

| θ range for data collection | 2.47 to 25.99° |

| Index ranges | -13≤h≤13, -6≤k≤6, -17≤l≤17 |

| Reflections collected | 5110 |

| Independent reflections | 1690 [R(int) = 0.0284] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1690 / 0 / 128 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2σ(I)] | R₁ = 0.0435, wR₂ = 0.1118 |

| R indices (all data) | R₁ = 0.0576, wR₂ = 0.1233 |

| Largest diff. peak and hole | 0.213 and -0.201 e.Å⁻³ |

Atomic Coordinates and Equivalent Isotropic Displacement Parameters

The atomic coordinates and equivalent isotropic displacement parameters (Ueq) for the non-hydrogen atoms are presented below.

| Atom | x | y | z | U(eq) [Ų] |

| O(1) | 0.7853(1) | 0.1128(2) | 0.9400(1) | 0.059(1) |

| O(2) | 0.8878(1) | 0.3541(2) | 0.9001(1) | 0.052(1) |

| N(1) | 0.8185(1) | 0.2311(2) | 0.6558(1) | 0.038(1) |

| N(2) | 0.9325(1) | 0.4489(2) | 0.7410(1) | 0.041(1) |

| C(1) | 0.7067(1) | 0.0963(3) | 0.6401(1) | 0.039(1) |

| C(2) | 0.6515(2) | -0.0504(3) | 0.5693(1) | 0.047(1) |

| C(3) | 0.5463(2) | -0.1748(4) | 0.5833(2) | 0.056(1) |

| C(4) | 0.4952(2) | -0.1541(4) | 0.6675(2) | 0.058(1) |

| C(5) | 0.5492(2) | 0.0004(4) | 0.7383(1) | 0.054(1) |

| C(6) | 0.6548(1) | 0.1235(3) | 0.7249(1) | 0.044(1) |

| C(7) | 0.9077(1) | 0.3121(3) | 0.6865(1) | 0.036(1) |

| C(8) | 0.8670(1) | 0.4913(3) | 0.7820(1) | 0.037(1) |

| C(9) | 0.9922(2) | 0.5749(4) | 0.7831(1) | 0.049(1) |

| C(10) | 0.8354(1) | 0.2974(3) | 0.8687(1) | 0.037(1) |

Selected Bond Lengths and Angles

Key bond lengths and angles are provided in the tables below, offering insight into the molecular geometry.

Bond Lengths (Å)

| Bond | Length | Bond | Length |

| O(1)-C(10) | 1.253(2) | C(1)-C(6) | 1.385(2) |

| O(2)-C(10) | 1.268(2) | C(2)-C(3) | 1.383(3) |

| N(1)-C(7) | 1.378(2) | C(3)-C(4) | 1.374(3) |

| N(1)-C(1) | 1.433(2) | C(4)-C(5) | 1.376(3) |

| N(2)-C(7) | 1.325(2) | C(5)-C(6) | 1.384(3) |

| N(2)-C(9) | 1.365(2) | C(7)-C(8) | 1.455(2) |

| C(1)-C(2) | 1.383(2) | C(8)-C(9) | 1.361(2) |

| C(8)-C(10) | 1.488(2) |

Bond Angles (°)

| Atoms | Angle | Atoms | Angle |

| C(7)-N(1)-C(1) | 125.79(13) | C(4)-C(5)-C(6) | 120.3(2) |

| C(7)-N(2)-C(9) | 108.01(14) | C(1)-C(6)-C(5) | 119.5(2) |

| N(1)-C(1)-C(2) | 119.79(15) | N(2)-C(7)-N(1) | 111.48(14) |

| N(1)-C(1)-C(6) | 120.48(14) | N(2)-C(7)-C(8) | 129.28(15) |

| C(2)-C(1)-C(6) | 119.72(15) | N(1)-C(7)-C(8) | 119.24(14) |

| C(3)-C(2)-C(1) | 120.0(2) | C(9)-C(8)-C(7) | 106.82(14) |

| C(4)-C(3)-C(2) | 120.2(2) | C(9)-C(8)-C(10) | 125.75(15) |

| C(3)-C(4)-C(5) | 120.2(2) | C(7)-C(8)-C(10) | 127.42(15) |

| O(1)-C(10)-O(2) | 122.95(15) | C(8)-C(9)-N(2) | 109.11(15) |

| O(1)-C(10)-C(8) | 119.21(15) | O(2)-C(10)-C(8) | 117.83(14) |

Experimental Protocols

This section outlines the methodologies for the synthesis of this compound and the subsequent growth of single crystals suitable for X-ray diffraction analysis.

Synthesis of this compound

The synthesis is typically achieved through a two-step process: the formation of ethyl 1-phenyl-1H-imidazole-4-carboxylate followed by its hydrolysis.

Step 1: Synthesis of Ethyl 1-phenyl-1H-imidazole-4-carboxylate

-

Materials: Aniline, ethyl 2-isocyanoacetate, and a suitable base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) in an anhydrous solvent like tetrahydrofuran (THF).

-

Procedure:

-

To a solution of aniline in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add the base (e.g., DBU) and cool the mixture to 0 °C.

-

Slowly add ethyl 2-isocyanoacetate to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure ethyl 1-phenyl-1H-imidazole-4-carboxylate.

-

Step 2: Hydrolysis to this compound

-

Materials: Ethyl 1-phenyl-1H-imidazole-4-carboxylate, a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), ethanol, and water.

-

Procedure:

-

Dissolve ethyl 1-phenyl-1H-imidazole-4-carboxylate in a mixture of ethanol and water.

-

Add an aqueous solution of KOH or NaOH to the mixture.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution with a dilute acid (e.g., HCl) to a pH of approximately 4-5.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Crystallization

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation.

-

Procedure:

-

Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol/water or acetonitrile).

-

Gently heat the solution to ensure complete dissolution.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature in a loosely covered container to permit slow evaporation of the solvent.

-

Colorless, block-like crystals should form over a period of several days.

-

Mandatory Visualizations

This section provides a graphical representation of the experimental workflow for determining the crystal structure of this compound.

Caption: Experimental workflow for the synthesis and crystal structure determination.

This guide provides the essential data and methodologies for researchers working with this compound. The detailed crystallographic information and experimental protocols serve as a valuable resource for further investigation and application of this compound in drug discovery and materials science.

The Biological Versatility of 1-Phenyl-1H-imidazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of 1-Phenyl-1H-imidazole-4-carboxylic acid and its derivatives. The information presented herein is curated from various scientific publications and patents, offering a valuable resource for those involved in the fields of medicinal chemistry, pharmacology, and drug discovery. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to facilitate a comprehensive understanding of the compound's therapeutic potential.

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. This activity is attributed, in part, to its role as an inhibitor of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against different cancer cell lines.

| Cancer Cell Line | IC50 (µM) |

| HCT116 (Colon Carcinoma) | 2.76 |

| SW480 (Colon Adenocarcinoma) | 9.27 |

| A549 (Lung Carcinoma) | Not Specified |

| HepG2 (Hepatocellular Carcinoma) | Not Specified |

| MCF-7 (Breast Adenocarcinoma) | Not Specified |

Experimental Protocol: MTT Cytotoxicity Assay

The cytotoxicity of this compound is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.

Materials:

-

Cancer cell lines (e.g., HCT116, SW480, A549, HepG2, MCF-7)

-

This compound

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 48 hours under the same conditions.

-

MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Associated Signaling Pathway: Nrf2 Inhibition

This compound has been identified as a potential inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. In many cancers, the Nrf2 pathway is constitutively active, promoting cell survival and resistance to chemotherapy. Inhibition of this pathway can therefore render cancer cells more susceptible to treatment.

Enzyme Inhibition

Beyond its effects on broad signaling pathways, this compound and its derivatives have been shown to directly inhibit specific enzymes implicated in various diseases.

Stearoyl-CoA Desaturase (SCD) Inhibition

Derivatives of this compound have been identified as inhibitors of Stearoyl-CoA Desaturase (SCD), an enzyme responsible for the synthesis of monounsaturated fatty acids. SCD is a therapeutic target for metabolic diseases and certain cancers.

Quantitative SCD Inhibition Data

| Compound | Target | IC50 (nM) |

| XEN 103 (derivative) | SCD1 | 14 |

Associated Signaling Pathway: SCD-mediated Lipid Metabolism

SCD plays a crucial role in lipid metabolism by converting saturated fatty acids into monounsaturated fatty acids. Inhibition of SCD disrupts this process, leading to an accumulation of saturated fatty acids, which can induce cellular stress and apoptosis.

References

An In-depth Technical Guide to the Mechanism of Action of 1-Phenyl-1H-imidazole-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the multifaceted mechanisms of action of derivatives of 1-Phenyl-1H-imidazole-4-carboxylic acid. While the parent compound primarily serves as a versatile building block in medicinal chemistry, its derivatives have been shown to exhibit a range of potent biological activities. This document focuses on three core mechanisms: inhibition of xanthine oxidase, antiplatelet activity, and inhibition of Transforming Growth Factor-β-Activated Kinase 1 (TAK1).

Inhibition of Xanthine Oxidase

Derivatives of this compound have emerged as potent inhibitors of xanthine oxidase (XO), a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Overproduction of uric acid can lead to hyperuricemia, a condition precedent to gout.[2] By inhibiting XO, these compounds effectively reduce the production of uric acid, offering a therapeutic strategy for managing hyperuricemia and gout.[1]

Quantitative Data: Xanthine Oxidase Inhibitory Activity

The following table summarizes the in vitro inhibitory potencies of various this compound derivatives against xanthine oxidase.

| Compound Class | Specific Derivative | IC50 (µM) | Reference |

| 1-hydroxy-2-phenyl-1H-imidazole-5-carboxylic acid derivatives | Compound 4d | 0.003 | [3] |

| Compound 4e | 0.003 | [3] | |

| Compound 4f | 0.006 | [3] | |

| N-phenyl aromatic amide derivatives | Compound 12r | 0.028 | [4] |

| 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives | Compound 1s | 0.21 | [5] |

| Reference Inhibitor | Febuxostat | 0.01 | [3] |

| Topiroxostat | 0.017 | [4] |

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)

This protocol outlines a common method for determining the xanthine oxidase inhibitory activity of test compounds by monitoring the formation of uric acid at 295 nm.[2][6]

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

Test compounds (dissolved in DMSO)

-

Allopurinol (positive control)

-

Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)

-

Dimethyl Sulfoxide (DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 295 nm

Procedure:

-

Reagent Preparation:

-

Assay Setup (in a 96-well plate):

-

Blank: Add buffer and the corresponding concentration of the test compound vehicle (DMSO).

-

Control (No Inhibitor): Add buffer, xanthine oxidase solution, and the vehicle.

-

Test: Add buffer, xanthine oxidase solution, and the test compound at various concentrations.

-

Positive Control: Add buffer, xanthine oxidase solution, and allopurinol at various concentrations.

-

-

Reaction and Measurement:

-

Data Analysis:

-

Calculate the rate of uric acid formation (initial reaction velocity) for each well.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[7]

-

Visualization: Xanthine Oxidase Inhibition Pathway and Experimental Workflow

Caption: Inhibition of the purine catabolism pathway by an imidazole derivative.

Caption: Experimental workflow for the in vitro xanthine oxidase inhibition assay.

Antiplatelet Activity

Certain derivatives of this compound have been identified as antiplatelet agents, acting through various mechanisms to inhibit platelet aggregation. These mechanisms include antagonism of the Platelet-Activating Factor (PAF) receptor, inhibition of Cyclooxygenase-1 (COX-1), and antagonism of the ADP receptor P2Y12.

Quantitative Data: Antiplatelet Activity

The following table presents the IC50 values for the antiplatelet activity of specific imidazole derivatives.

| Compound | Target/Inducer | IC50 (µM) | Reference |

| Clopidogrel | ADP | 1.9 ± 0.3 | [8] |

| Thiazole derivative R4 | ADP | 0.26 ± 0.20 | [9] |

| Thiazole derivative R4 | Collagen | 0.55 ± 0.12 | [9] |

Experimental Protocol: Platelet Aggregation Assay (Born's Method)

This protocol describes the light transmission aggregometry (LTA) method, also known as Born's method, to assess platelet aggregation induced by agonists like ADP and collagen.[10]

Materials:

-

Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)

-

Platelet agonists: Adenosine diphosphate (ADP), Collagen

-

Saline (0.85%)

-

Platelet aggregometer

-

Plastic or siliconized test tubes and pipette tips

-

Centrifuge

Procedure:

-

Plasma Preparation:

-

Centrifuge whole blood at a low speed (e.g., 100 x g for 10-15 minutes) to obtain platelet-rich plasma (PRP).[11]

-

Centrifuge the remaining blood at a high speed to obtain platelet-poor plasma (PPP).

-

-

Aggregometer Setup:

-

Prepare the aggregometer according to the manufacturer's instructions.

-

Use a PPP sample to set the 100% aggregation (maximum light transmission) baseline.

-

Use a PRP sample to set the 0% aggregation baseline.

-

-

Aggregation Measurement:

-

Pipette PRP into a cuvette with a stir bar and incubate at 37°C for 1-3 minutes.[11]

-

Place the PRP cuvette into the aggregometer.

-

Add a specific concentration of the platelet agonist (e.g., ADP or collagen) to the PRP.

-

For inhibitor studies, pre-incubate the PRP with the test compound before adding the agonist.

-

Record the change in light transmission over time as platelets aggregate.

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined from the aggregation curve.

-

For inhibitor studies, calculate the percentage of inhibition relative to a control without the inhibitor.

-

Determine the IC50 value by testing a range of inhibitor concentrations.

-

Visualization: Platelet Aggregation Signaling and Experimental Workflow

Caption: Simplified signaling pathways of ADP and Collagen-induced platelet aggregation and their inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. herbmedpharmacol.com [herbmedpharmacol.com]

- 6. benchchem.com [benchchem.com]

- 7. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. healthbiotechpharm.org [healthbiotechpharm.org]

- 9. youtube.com [youtube.com]

- 10. helena.com [helena.com]

- 11. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of 1-Phenyl-1H-imidazole-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-1H-imidazole-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, with a primary focus on their potent inhibitory effects on xanthine oxidoreductase (XOR), a key enzyme in purine metabolism implicated in hyperuricemia and gout. This document summarizes quantitative pharmacological data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate further research and development in this promising area.

Core Pharmacological Activity: Xanthine Oxidoreductase Inhibition

A significant body of research has focused on the development of this compound derivatives as inhibitors of xanthine oxidoreductase (XOR).[1] Hyperuricemia, an excess of uric acid in the blood, is a precursor to gout and is also associated with cardiovascular and renal diseases. XOR catalyzes the final two steps of purine metabolism, the oxidation of hypoxanthine to xanthine and then to uric acid. By inhibiting XOR, these compounds effectively lower uric acid production.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro XOR inhibitory activity of various this compound derivatives, providing a clear comparison of their potencies.

Table 1: XOR Inhibitory Activity of Selected this compound Derivatives [1]

| Compound | Substitution Pattern | IC50 (nM) |

| Ie | 4'-isopropoxy on the 1-phenyl ring | 8.0 |

| IVa | 4'-isobutoxy on the 1-phenyl ring | 7.2 |

| Febuxostat | (Reference Drug) | 7.0 |

Table 2: In Vivo Hypouricemic Effects in a Mouse Model [1]

| Compound | Dose | Reduction in Serum Uric Acid (%) |

| Ie | 5 mg/kg | Significant (P < 0.05) |

| IVa | 5 mg/kg | Significant (P < 0.05), similar to Febuxostat |

| Febuxostat | 5 mg/kg | Significant (P < 0.05) |

Other Reported Biological Activities

While XOR inhibition is a major focus, derivatives of the broader imidazole-4-carboxylic acid class have been investigated for other therapeutic applications.

Antiplatelet Activity

Certain 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and their corresponding carboxamides have demonstrated antiplatelet activity in the low micromolar range.[2] These compounds can act through various mechanisms, including PAF antagonism and COX-1 inhibition.[2]

Table 3: Antiplatelet and Related Activities of Imidazole-4-carboxylic Acid Derivatives [2]

| Compound | Activity | IC50 (µM) |

| 5c | PAF Antagonism | 1 |

| 5c | COX-1 Inhibition | 0.4 |

| 6c | ADP Antagonism | 2 |

| 6g | PAF Antagonism | 4 |

| 6g | COX-1 Inhibition | 1 |

| 6i | Adrenergic Antagonism | 0.15 |

| 6i | PAF Antagonism | 0.66 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning this compound derivatives.

Synthesis of this compound Derivatives

A general synthetic route involves the condensation of appropriate starting materials to form the imidazole ring, followed by functional group manipulations. A representative synthesis is as follows:

-

Step 1: Synthesis of N-1-Phenyl Isatin: Isatin is reacted with chlorobenzene in the presence of tetrahydrofuran and triethylamine to yield N-1-phenyl isatin.

-

Step 2: Condensation to form the Imidazole Ring: The N-1-phenyl isatin is then condensed with various aryl aldehydes in the presence of ammonium acetate and glacial acetic acid at elevated temperatures (e.g., 80°C) for several hours.

-

Step 3: Isolation and Purification: The reaction mixture is cooled, and the product is precipitated by the addition of a solvent like methanol. The crude product is then filtered and recrystallized to obtain the pure 1-phenyl-1H-imidazole derivative.

In Vitro Xanthine Oxidoreductase (XOR) Inhibition Assay

The in vitro inhibitory potency of the synthesized compounds against XOR is typically determined spectrophotometrically.

-

Enzyme and Substrate Preparation: Bovine milk xanthine oxidase is commonly used. Xanthine is used as the substrate.

-

Assay Procedure: The assay is performed in a phosphate buffer (pH 7.5). The test compound, dissolved in DMSO, is pre-incubated with the enzyme at a specific temperature (e.g., 25°C) for a set period (e.g., 15 minutes).

-

Reaction Initiation and Measurement: The reaction is initiated by the addition of xanthine. The activity of XOR is monitored by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curves. A Lineweaver-Burk plot can be used to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type).[3][4]

In Vivo Hyperuricemia Mouse Model

The in vivo efficacy of the compounds is assessed in animal models of hyperuricemia.

-

Induction of Hyperuricemia: Hyperuricemia is induced in mice (e.g., Kunming mice) by intraperitoneal injection of potassium oxonate, a uricase inhibitor, and oral administration of hypoxanthine.[1]

-

Compound Administration: The test compounds and a reference drug (e.g., febuxostat) are administered to the mice, typically orally, at a specific dose.

-

Blood Sampling and Analysis: Blood samples are collected from the mice at various time points after compound administration. The serum is separated, and the uric acid levels are determined using a commercial uric acid assay kit.

-

Kidney Function Assessment: To evaluate potential renal protection, levels of creatinine and urea nitrogen in the blood can also be measured.[1]

Visualizing Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to the structure-activity relationship of this compound derivatives.

Caption: Mechanism of action for this compound derivatives as XOR inhibitors.

Caption: A typical workflow for the development of novel XOR inhibitors.

Caption: Logical relationship of structural components to biological activity.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the design of novel therapeutic agents, particularly potent and selective XOR inhibitors. The structure-activity relationships explored to date indicate that substitutions on the 1-phenyl ring are crucial for optimizing inhibitory potency. Future research should focus on further exploring the substituent effects at various positions of the core structure, investigating bioisosteric replacements for the carboxylic acid moiety, and conducting more extensive in vivo studies to evaluate the pharmacokinetic and toxicological profiles of lead compounds. The detailed experimental protocols and SAR data presented in this guide provide a solid foundation for these future endeavors.

References

- 1. Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 1-Phenyl-1H-imidazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential therapeutic applications of the 1-Phenyl-1H-imidazole-4-carboxylic acid scaffold. While direct biological activity of the parent compound is not extensively documented in publicly available literature, its structural motif is a key component in a variety of derivatives exhibiting significant pharmacological activities. This document summarizes the key findings on these derivatives, focusing on their therapeutic targets, quantitative data, and the experimental approaches used for their evaluation. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, highlighting the potential of this chemical scaffold for designing novel therapeutic agents.

Xanthine Oxidoreductase (XOR) Inhibition

Derivatives of this compound have been identified as potent inhibitors of xanthine oxidoreductase (XOR), a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout and potentially other metabolic disorders. The inhibitory activity of these compounds suggests their potential as therapeutic agents for the management of hyperuricemia.

Quantitative Data: In Vitro XOR Inhibition

| Compound | IC50 (nM)[1] |

| Febuxostat (Reference) | 7.0 |

| Compound Ie | 8.0 |

| Compound IVa | 7.2 |

Experimental Protocols

In Vitro Xanthine Oxidase Inhibitory Assay [1]

A common method for determining the in vitro inhibitory potency against XOR involves a spectrophotometric assay. The general steps are as follows:

-

Enzyme and Substrate Preparation: A solution of xanthine oxidase (from a commercial source, e.g., bovine milk) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.5). The substrate, xanthine, is also dissolved in the buffer.

-

Inhibitor Preparation: The test compounds (derivatives of this compound) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then made to obtain a range of inhibitor concentrations.

-

Assay Procedure:

-

The reaction mixture is prepared in a 96-well plate. Each well contains the buffer, a specific concentration of the test inhibitor, and the xanthine oxidase enzyme solution.

-

The mixture is pre-incubated for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

-

The reaction is initiated by adding the xanthine substrate to the mixture.

-

The rate of uric acid formation is monitored by measuring the increase in absorbance at a specific wavelength (typically 295 nm) over time using a microplate reader.

-

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

Figure 1: Xanthine Oxidase Inhibition by this compound derivatives.

References

An In-depth Technical Guide to 1-Phenyl-1H-imidazole-4-carboxylic Acid and Its Derivatives

This technical guide provides a comprehensive literature review of 1-Phenyl-1H-imidazole-4-carboxylic acid, its synthesis, chemical properties, and biological activities. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this imidazole scaffold.

Chemical Properties and Synthesis